Pyridoxine is one of the naturally occurring vitamers of vitamin B6, an essential nutrient for a wide range of organisms including humans. [] It is a water-soluble vitamin that plays a vital role as a coenzyme in numerous enzymatic reactions, particularly in the metabolism of amino acids, carbohydrates, and lipids. [, ] It is also involved in the biosynthesis of neurotransmitters and porphyrins/heme. [] Pyridoxine is found in a variety of food sources such as meat, fish, poultry, fruits, and vegetables. []
Pyridoxine is primarily sourced from plant-based foods, where it is the principal vitamer of vitamin B6. In contrast, animal products predominantly contain pyridoxal phosphate, the active coenzyme form of vitamin B6. The classification of pyridoxine falls under the category of vitamins and more specifically as a member of the B-vitamin complex. Its chemical structure is characterized by a pyridine ring with hydroxymethyl and hydroxyl groups attached, making it a heterocyclic compound.
The synthesis of pyridoxine can be achieved through various methods. A notable approach involves the Oxazole method, which allows for the practical and efficient preparation of pyridoxine hydrochloride. This method utilizes ethoxyacetylacetone and cyanoacetamide as starting materials. The reaction conditions typically include controlled temperatures and specific pH levels to optimize yield and purity .
Another significant pathway for pyridoxine synthesis occurs in microorganisms. For instance, in Rhizobium species, pyridoxine is synthesized from 1-deoxy-D-xylulose and 4-hydroxy-L-threonine through enzymatic pathways that involve several key enzymes . Recent studies have reported fermentation processes yielding up to 1.95 g/L of pyridoxine by optimizing growth conditions such as temperature (37 °C) and pH (6.8) during fed-batch fermentation .
The molecular formula of pyridoxine is C₈H₁₁N₃O₃, with a molar mass of approximately 169.23 g/mol. Its structure consists of a pyridine ring (a six-membered aromatic ring containing nitrogen) with three functional groups: a hydroxymethyl group (-CH₂OH), a hydroxyl group (-OH), and an amino group (-NH₂). The spatial arrangement of these groups contributes to its biological activity.
The three-dimensional conformation of pyridoxine allows it to act effectively as a cofactor in enzymatic reactions.
Pyridoxine participates in various chemical reactions that are vital for its function as a coenzyme. One significant reaction involves its conversion into pyridoxal phosphate through phosphorylation, which is catalyzed by pyridoxal kinase. This active form is crucial for numerous enzymatic reactions, including transamination, decarboxylation, and racemization.
These reactions are essential for maintaining amino acid pools and synthesizing neurotransmitters such as serotonin and dopamine .
The mechanism of action of pyridoxine primarily involves its role as a coenzyme in enzymatic reactions. Once converted to pyridoxal phosphate, it binds to enzyme active sites via its aldehyde group, forming a Schiff base with amino acid substrates. This binding facilitates the transfer of functional groups between molecules.
This mechanism underscores the importance of pyridoxine in metabolic pathways involving amino acids and neurotransmitters.
Pyridoxine exhibits several notable physical and chemical properties:
These properties are critical for its formulation in dietary supplements and pharmaceutical preparations .
Pyridoxine has diverse applications across various fields:
The identification of pyridoxine emerged from nutritional research in the early 20th century focused on resolving deficiency diseases. In 1934, Hungarian-American biochemist Paul György distinguished a new dietary factor essential for preventing a specific dermatitis in rats, which he initially termed "vitamin B₆" to differentiate it from then-known vitamins B₁ (thiamine) and B₂ (riboflavin) [1] [10]. This factor was initially described as the "rat acrodynia factor" or "antidermatitis factor" in nutritional literature. The isolation of the pure compound occurred in 1938 when György's group successfully crystallized it from rice bran and liver extracts. The following year (1939), American chemist Samuel Lepkovsky achieved the same feat independently [7] [10].
The elucidation of its chemical structure and subsequent synthesis in 1939 by Karl Folkers and his team at Merck & Co. confirmed it as a pyridine derivative, leading to the adoption of the name "pyridoxine" [1] [10]. This name specifically reflects its structural classification: "pyrid" indicating the pyridine ring core, "ox" signifying the oxygen-containing groups, and "ine" denoting its amine-like character. As research progressed, it became evident that pyridoxine represented only one form of a group of related compounds exhibiting vitamin B₆ activity. This group, collectively termed vitamin B₆, includes pyridoxine (PN, an alcohol), pyridoxal (PL, an aldehyde), pyridoxamine (PM, an amine), and their respective 5'-phosphate esters (PNP, PLP, PMP) [1] [3] [7]. The metabolically active coenzyme form, pyridoxal 5'-phosphate (PLP), was identified later, solidifying the understanding of pyridoxine as a precursor to the biologically essential cofactor [3] [7].
Pyridoxine, chemically designated as 4,5-bis(hydroxymethyl)-2-methylpyridin-3-ol, belongs to the organic class of pyridoxines (pyridoxal derivatives with a hydroxymethyl group replacing the carbaldehyde group at position 2) [8]. Its molecular formula is C₈H₁₁NO₃, with a molecular weight of 169.18 g/mol [1] [8]. The core structure consists of a pyridine ring substituted at positions 3, 4, and 5. Key substituents include:
Pyridoxine is one of several naturally occurring vitamers within the vitamin B₆ group. These vitamers are structural isomers differing at the carbon-4 functional group on the pyridine ring:
Each of these vitamers can be phosphorylated at the 5'-hydroxymethyl group, giving rise to:
Interconversion between these forms occurs enzymatically within cells. Pyridoxal kinase phosphorylates PN, PL, and PM. Pyridoxine 5'-phosphate oxidase then catalyzes the oxidation of PNP and PMP to PLP, the ultimate cofactor [3] [7]. Degradation of PLP occurs primarily via irreversible oxidation to 4-pyridoxic acid, the main excretory metabolite [3] [8]. The structural relationships and conversions are summarized below:
Table 1: Vitamin B₆ Vitamers: Structure, Properties, and Roles
Vitamer | Chemical Name | C4 Functional Group | 5'-Phosphate Form | Primary Role/Significance | Molecular Weight (g/mol) |
---|---|---|---|---|---|
Pyridoxine (PN) | 4,5-Bis(hydroxymethyl)-2-methylpyridin-3-ol | -CH₂OH | PNP | Stable supplemental form; precursor to PLP | 169.18 |
Pyridoxal (PL) | 3-Hydroxy-5-(hydroxymethyl)-2-methylisonicotinaldehyde | -CHO | PLP | Direct precursor to the active coenzyme PLP | 167.16 |
Pyridoxamine (PM) | 4-(Aminomethyl)-5-(hydroxymethyl)-2-methylpyridin-3-ol | -CH₂NH₂ | PMP | Important in transamination reactions | 168.19 |
Pyridoxal 5'-Phosphate (PLP) | Phosphorylated PL | -CHO | - | Metabolically active coenzyme for >140 enzymes | 247.14 |
4-Pyridoxic Acid | 3-Hydroxy-2-methyl-5-(phosphonooxymethyl)pyridine-4-carboxylic acid | -COOH | - | Primary catabolic end-product; excreted in urine | 183.15 |
Pyridoxine and other vitamin B₆ vitamers are widely distributed in foods, although their specific forms and concentrations vary significantly between animal and plant sources. Humans cannot synthesize vitamin B₆ and must obtain it from their diet or, to a minor extent, from gut microbial synthesis [1] [7]. The bioavailability of B₆ also varies depending on the food matrix and vitamer form, with PLP generally being well absorbed.
Dairy & Eggs: Milk provides about 0.1 mg per cup, primarily as PLP bound to whey proteins. Ricotta cheese, due to its high whey content, is one of the better cheese sources. Eggs provide approx. 0.1 mg of B₆ per two eggs [1] [6].
Plant Sources (Variable; predominantly PN and PN-glycosides):
Whole Grains: Brown rice, oats, and wheat germ contain vitamin B₆, although milling significantly reduces the content in refined grains [1] [7].
Fortified Foods (Significant Source; added as PN hydrochloride):
Table 2: Representative Dietary Sources of Vitamin B₆ (Pyridoxine Equivalents)
Food Source | Serving Size | Estimated Vitamin B₆ Content (mg) | Primary Vitamer(s) Present | Relative Bioavailability |
---|---|---|---|---|
Beef Liver (cooked) | 3 oz (85g) | 0.9 | PLP, PL | High |
Yellowfin Tuna (cooked) | 3 oz (85g) | 0.9 | PLP, PL | High |
Sockeye Salmon (cooked) | 3 oz (85g) | 0.6 | PLP, PL | High |
Chicken Breast (cooked) | 3 oz (85g) | 0.5 | PLP, PL | High |
Chickpeas (canned) | 1 cup (165g) | 1.1 | PN (some glycosides) | Moderate* |
Turkey (cooked) | 3 oz (85g) | 0.4 | PLP, PL | High |
Banana | 1 medium (118g) | 0.4 | PN | Moderate |
Fortified Breakfast Cereal | 1 serving (varies) | 0.4 - 2.0+ | PN (hydrochloride) | High |
Sweet Potato (baked) | 1 medium (114g) | 0.3 | PN | Moderate |
Spinach (cooked) | 1 cup (180g) | 0.2 | PN | Moderate |
Avocado | 1 whole (201g) | 0.4 | PN | Moderate |
Milk (1%) | 1 cup (244g) | 0.1 | PLP (bound) | High |
White Rice, enriched (cooked) | 1 cup (158g) | 0.1 | PN (added) | High |
*Bioavailability from plant sources can be reduced by glycosylation (e.g., pyridoxine-β-D-glucoside in legumes, grains) which requires enzymatic cleavage for absorption. Processing (e.g., milling grains, canning) can also impact B₆ content [1] [7].
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